molecular formula C26H33N3O15 B3181997 m-C-tri(CH2-PEG1-NHS ester) CAS No. 173414-89-6

m-C-tri(CH2-PEG1-NHS ester)

Cat. No.: B3181997
CAS No.: 173414-89-6
M. Wt: 627.6 g/mol
InChI Key: IMRQCGBFYSSHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-C-tri(CH2-PEG1-NHS ester: is a non-cleavable linker containing one unit of polyethylene glycol. It is extensively used in the synthesis of antibody-drug conjugates. This compound is known for its stability and versatility in biomedicine, facilitating the conjugation of pharmaceuticals or biomolecular entities to designated targets .

Mechanism of Action

Target of Action

The primary target of m-C-tri(CH2-PEG1-NHS ester), also known as Bis(2,5-dioxopyrrolidin-1-yl) 3,3’-((2-((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))dipropanoate, is to serve as a linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are complex molecules that are designed to selectively deliver cytotoxic agents to tumor cells .

Mode of Action

It attaches the antibody to the cytotoxic drug through a stable bond . The ADC, with the help of the antibody, then seeks out the tumor cells and binds to them. Once inside the cell, the cytotoxic drug is released to destroy the cell .

Biochemical Pathways

The exact biochemical pathways affected by m-C-tri(CH2-PEG1-NHS ester) depend on the specific antibody and cytotoxic drug used in the ADC. Generally, the antibody guides the ADC to the tumor cell by binding to specific antigens on the cell surface . After internalization, the cytotoxic drug works to interrupt cell division or block growth signals, leading to cell death .

Pharmacokinetics

The pharmacokinetics of m-C-tri(CH2-PEG1-NHS ester) are complex and depend on the properties of the antibody and the cytotoxic drug. The linker itself is designed to be stable in the bloodstream, which helps to prevent premature release of the drug . This stability can enhance the bioavailability of the drug, allowing it to reach the tumor cells more effectively .

Result of Action

The result of the action of m-C-tri(CH2-PEG1-NHS ester) is the targeted delivery of cytotoxic drugs to tumor cells . By using this linker in the synthesis of ADCs, the cytotoxic drug can be delivered more selectively, reducing damage to healthy cells and potentially improving the efficacy of cancer treatments .

Action Environment

The action of m-C-tri(CH2-PEG1-NHS ester) can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the linker . Additionally, the presence of certain enzymes in the tumor microenvironment can influence the release of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-C-tri(CH2-PEG1-NHS ester) involves the reaction of m-C-tri(CH2-PEG1) with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is typically carried out in an anhydrous solvent like dimethylformamide under inert conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of m-C-tri(CH2-PEG1-NHS ester) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: m-C-tri(CH2-PEG1-NHS ester) primarily undergoes substitution reactions. The ester group reacts with amines to form stable amide bonds, making it an ideal linker for conjugating antibodies with drugs .

Common Reagents and Conditions:

Major Products: The major product formed from the reaction of m-C-tri(CH2-PEG1-NHS ester) with amines is the corresponding amide .

Comparison with Similar Compounds

Uniqueness: m-C-tri(CH2-PEG1-NHS ester) is unique due to its balance of stability and solubility, making it an ideal linker for antibody-drug conjugates. Its non-cleavable nature ensures that the conjugate remains intact until it reaches the target site .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]-2-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]methyl]-2-methylpropoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O15/c1-26(14-39-11-8-23(36)42-27-17(30)2-3-18(27)31,15-40-12-9-24(37)43-28-19(32)4-5-20(28)33)16-41-13-10-25(38)44-29-21(34)6-7-22(29)35/h2-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRQCGBFYSSHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCCC(=O)ON1C(=O)CCC1=O)(COCCC(=O)ON2C(=O)CCC2=O)COCCC(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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